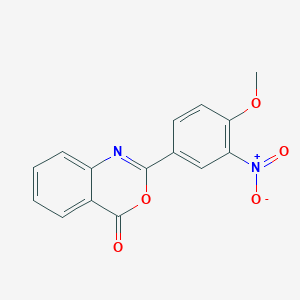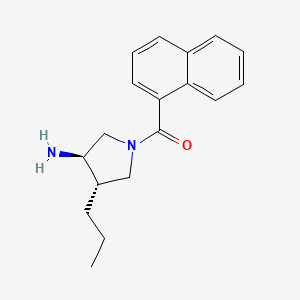
1-(4-bromobenzyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. For instance, compounds with similar structures to 1-(4-bromobenzyl)-4-(2-pyridinyl)piperazine have been synthesized from precursors like pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these methods. These procedures are characterized by their ability to introduce various substituents into the piperazine ring, enabling the exploration of a wide range of chemical functionalities and structural variations (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of 1-(4-bromobenzyl)-4-(2-pyridinyl)piperazine and its analogs has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These studies reveal the compound's conformational preferences and the spatial arrangement of its atoms, which are critical for understanding its reactivity and interaction with biological targets. For example, the crystal structure and bioactivity of related compounds have been confirmed, highlighting the importance of specific structural features for their biological activity (L. Chen et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives, including 1-(4-bromobenzyl)-4-(2-pyridinyl)piperazine, undergo various chemical reactions that modify their chemical properties and biological activity. These reactions can include N-alkylation, which has been employed to generate a wide range of derivatives with potential biological activities. The ability to undergo such chemical transformations is fundamental to the development of piperazine-based pharmaceuticals and research tools (A. Mallams et al., 1998).
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWSUXJPZBFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263175 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5640235.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5640236.png)

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)

![N,N-diethyl-4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5640266.png)

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)


